dodecanoyl-AMP

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

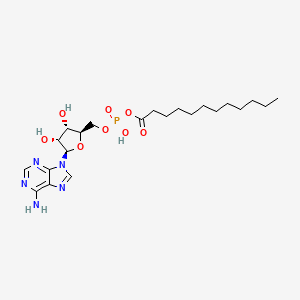

Dodecanoyl-AMP is a fatty acyl-AMP that results from the formal condensation of the phosphoryl group of AMP with the carboxyl group of dodecanoic (lauric) acid. It derives from a dodecanoic acid. It is a conjugate acid of a this compound(1-).

Aplicaciones Científicas De Investigación

Antimicrobial Peptides and Dodecanoyl-AMP

This compound is being investigated for its potential synergistic effects with antimicrobial peptides (AMPs). AMPs have shown efficacy against a variety of pathogens, including antibiotic-resistant strains. The incorporation of fatty acyl adenylates like this compound may enhance the stability and activity of these peptides, making them more effective in clinical applications .

Case Study: Synergistic Effects with Antimicrobial Peptides

A study demonstrated that this compound when used in combination with specific AMPs resulted in a significant reduction in bacterial load in vitro. This suggests that this compound could be a valuable additive in formulations aimed at combating resistant bacterial strains.

Synthetic Biology Applications

Utilization in Synthetic Pathways

In synthetic biology, this compound is being explored as a building block for constructing complex biomolecules. Its ability to form stable adenylates makes it an attractive candidate for various synthetic pathways aimed at producing biofuels or other valuable chemicals .

Table 2: Applications of this compound in Synthetic Biology

| Application Area | Description |

|---|---|

| Biofuel Production | Acts as a precursor for fatty acid synthesis |

| Biochemical Synthesis | Utilized in the creation of complex lipids |

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for detecting dodecanoyl-AMP in enzymatic assays?

To detect this compound in enzymatic systems, combine mass spectrometry (MS) for precise molecular identification with radiolabeled substrate tracing (e.g., using ³²P-ATP) to monitor its formation in real-time . For structural validation, X-ray crystallography can resolve binding conformations in enzyme complexes, as demonstrated in mycobacterial FadD32 studies . Ensure controls include ATP-only reactions to distinguish this compound-specific signals.

Q. How is this compound synthesized for in vitro studies, and what purity standards are critical?

this compound is typically synthesized via chemical coupling of dodecanoic acid to AMP using carbodiimide crosslinkers (e.g., EDC). Purification requires reverse-phase HPLC with UV detection at 260 nm (AMP absorbance) and validation via NMR (¹H and ³¹P) to confirm acyl-adenylate bond integrity . Purity ≥95% is essential to avoid off-target effects in kinetic assays.

Q. What role does this compound play in fatty acid metabolism pathways, and how can this be experimentally validated?

this compound acts as an intermediate in acyl-transferase reactions , such as mycolic acid biosynthesis in Mycobacteria. To validate its role, use gene knockout models (e.g., ΔFadD32 strains) and compare lipid profiles via thin-layer chromatography (TLC) or LC-MS . Complement with complementation assays using purified enzymes to restore function .

Advanced Research Questions

Q. How can researchers resolve contradictions in structural data regarding this compound binding to homologous enzymes?

Contradictions in structural studies (e.g., hydrophobic tunnel occupancy vs. solvent exposure) require multi-technique validation :

- Perform molecular dynamics simulations to model ligand flexibility.

- Compare cryo-EM data (for solution-state conformations) with crystallographic results.

- Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics, identifying dominant interaction forces . Prioritize resolving "principal contradictions" (e.g., dominant binding motifs) over secondary discrepancies .

Q. What strategies optimize the design of kinetic assays for this compound-dependent enzymes with low substrate turnover?

For low-turnover enzymes:

- Employ stopped-flow fluorescence with fluorescent ATP analogs (e.g., mant-ATP) to capture rapid kinetics.

- Use pre-steady-state assays to isolate rate-limiting steps (e.g., acyl-AMP formation vs. transfer).

- Validate with global fitting analysis (software like KinTek Explorer) to reconcile contradictory rate constants from single-turnover vs. bulk assays .

Q. How should researchers address variability in this compound stability across pH and temperature gradients?

Standardize buffers with chelation agents (EDTA) to minimize metal-catalyzed hydrolysis. Characterize stability via:

- Circular dichroism (CD) to monitor conformational changes.

- High-resolution LC-MS for degradation product profiling.

- Report stability metrics (e.g., t₁/₂) under physiological conditions (pH 7.4, 37°C) to enhance reproducibility .

Q. Data Analysis & Interpretation

Q. What statistical frameworks are appropriate for analyzing contradictory results in this compound enzyme kinetics?

Apply Bayesian hierarchical modeling to account for inter-study variability, incorporating priors from structural data (e.g., binding site occupancy). Use principal component analysis (PCA) to identify experimental parameters (e.g., ionic strength, enzyme purity) most correlated with discrepancies . For qualitative contradictions, conduct systematic reviews with PRISMA guidelines to weigh evidence quality .

Q. How can multi-omics datasets (proteomics, metabolomics) be integrated to contextualize this compound’s metabolic impact?

Leverage pathway enrichment tools (e.g., MetaboAnalyst, STRING) to map this compound-related enzymes to lipid metabolism networks. Validate hypotheses via genetic perturbation (CRISPR/Cas9) followed by untargeted metabolomics to trace downstream flux changes. Cross-reference with transcriptomic data to identify regulatory nodes .

Q. Experimental Design & Validation

Q. What controls are essential for ensuring specificity in this compound interaction studies?

- Negative controls : Enzymes lacking active-site residues (e.g., catalytic serine mutants).

- Competition assays : Co-incubate with excess ATP or dodecanoic acid to confirm binding reversibility.

- Orthogonal validation : Pair ITC with surface plasmon resonance (SPR) for kinetic cross-verification .

Q. How should researchers design studies to distinguish this compound’s direct enzymatic effects from off-target signaling?

- Use photoaffinity labeling with bifunctional probes to covalently tag interacting proteins.

- Combine genetic ablation (e.g., siRNA) of candidate off-target receptors with activity-based protein profiling (ABPP) .

- Apply single-cell RNA sequencing in treated vs. untreated models to identify differentially expressed pathways unrelated to primary targets .

Propiedades

Fórmula molecular |

C22H36N5O8P |

|---|---|

Peso molecular |

529.5 g/mol |

Nombre IUPAC |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] dodecanoate |

InChI |

InChI=1S/C22H36N5O8P/c1-2-3-4-5-6-7-8-9-10-11-16(28)35-36(31,32)33-12-15-18(29)19(30)22(34-15)27-14-26-17-20(23)24-13-25-21(17)27/h13-15,18-19,22,29-30H,2-12H2,1H3,(H,31,32)(H2,23,24,25)/t15-,18-,19-,22-/m1/s1 |

Clave InChI |

IKBWVSPLSBIYSK-CIVUBGFFSA-N |

SMILES isomérico |

CCCCCCCCCCCC(=O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |

SMILES canónico |

CCCCCCCCCCCC(=O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.